1-Isopropyl-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H12N2O. It is a derivative of benzimidazole, featuring an isopropyl group at the first position and an aldehyde group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-isopropylbenzimidazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 1-Isopropyl-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-Isopropyl-1H-benzimidazole-2-methanol.
Substitution: Various N-alkylated benzimidazole derivatives.
Scientific Research Applications
1-Isopropyl-1H-benzimidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1H-benzimidazole-2-carbaldehyde
- 1-Propyl-1H-imidazole-2-carbaldehyde
- 1-Allyl-1H-benzimidazole-2-carbaldehyde
- 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Uniqueness: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-propan-2-ylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWMKMLXYMLFPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360074 |
Source
|
Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339547-40-9 |
Source
|
Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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